![molecular formula C11H15N3O B1445177 6-Isobutoxy-1H-indazol-3-amine CAS No. 1394068-70-2](/img/structure/B1445177.png)
6-Isobutoxy-1H-indazol-3-amine
Overview
Description
6-Isobutoxy-1H-indazol-3-amine is a compound that falls under the category of indazole derivatives . Indazole compounds are an important part of many natural products and marketed drugs . They have diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis .
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H- and 2H-indazoles involves strategies like transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
HIV-1 Capsid Inhibition
6-Isobutoxy-1H-indazol-3-amine: is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections. The compound’s ability to interfere with the virus’s capsid structure makes it invaluable in the development of antiretroviral therapies .
Alzheimer’s Disease Treatment
The indazole moiety, which is part of the 6-Isobutoxy-1H-indazol-3-amine structure, is found in inhibitors targeting glycogen synthase kinase 3β . This enzyme is implicated in Alzheimer’s disease, and inhibitors can potentially modify the disease’s progression .
Iron Deficiency Treatment
Indazole compounds have been developed as potential treatments for iron deficiency. The structural similarity suggests that 6-Isobutoxy-1H-indazol-3-amine could be a precursor or a model compound for designing drugs to treat this condition .
Antitumor Activity
Derivatives of 1H-indazole-3-amine have shown significant promise in inhibiting tumor growth. They have been tested against various cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cells, indicating the potential of 6-Isobutoxy-1H-indazol-3-amine in cancer research .
Apoptosis Induction
Some indazole derivatives are known to induce apoptosis in cancer cells. They can affect cell cycle regulation and promote cell death, which is a desirable effect in cancer treatment. The structural framework of 6-Isobutoxy-1H-indazol-3-amine could be utilized to explore new anticancer agents .
p53/MDM2 Pathway Inhibition
The p53/MDM2 pathway is crucial in regulating the cell cycle and apoptosis. Indazole derivatives have been found to inhibit this pathway, suggesting that 6-Isobutoxy-1H-indazol-3-amine could serve as a scaffold for developing novel anticancer drugs that target this pathway .
Mechanism of Action
Target of Action
The primary target of the compound 6-Isobutoxy-1H-indazol-3-amine is indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in the immune response . IDO1 is involved in the metabolism of tryptophan, an essential amino acid, into kynurenine. This metabolic pathway is a key regulator of immune response and is often exploited by cancer cells to evade immune surveillance .
Mode of Action
6-Isobutoxy-1H-indazol-3-amine interacts with its target, IDO1, by inhibiting its enzymatic activity . This inhibition disrupts the normal metabolic pathway of tryptophan into kynurenine, thereby affecting the immune response. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation .
Biochemical Pathways
The inhibition of IDO1 by 6-Isobutoxy-1H-indazol-3-amine affects the tryptophan-kynurenine pathway . This disruption can lead to a decrease in the production of kynurenine and its downstream metabolites, which have been associated with immunosuppression. Therefore, the inhibition of IDO1 can potentially enhance the immune response against cancer cells .
Result of Action
The molecular and cellular effects of 6-Isobutoxy-1H-indazol-3-amine’s action primarily involve the modulation of the immune response. By inhibiting IDO1, this compound can potentially enhance the immune system’s ability to recognize and destroy cancer cells . In vitro studies have shown that 6-Isobutoxy-1H-indazol-3-amine exhibits potent anti-proliferative activity against various human cancer cell lines .
properties
IUPAC Name |
6-(2-methylpropoxy)-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-7(2)6-15-8-3-4-9-10(5-8)13-14-11(9)12/h3-5,7H,6H2,1-2H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUPXNGTRRZRRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isobutoxy-1H-indazol-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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